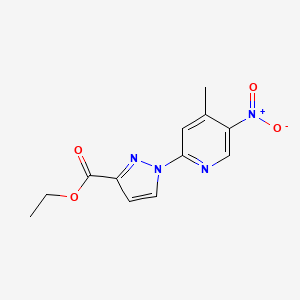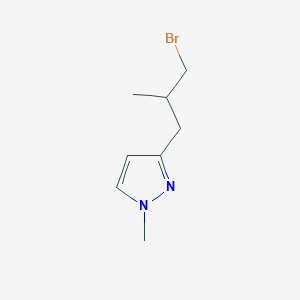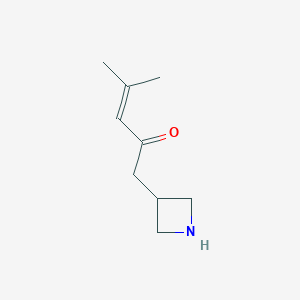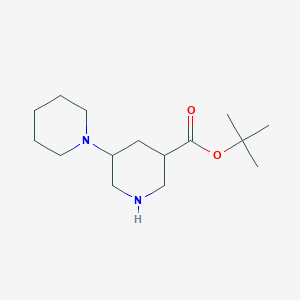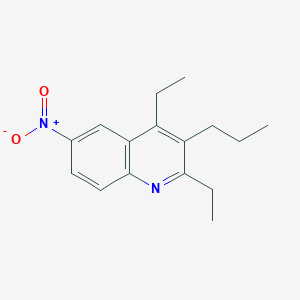
1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound’s unique structure allows for its use in developing new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
What sets 1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(3-methylbutan-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-5(2)6(3)11-4-9-7(8)10-11/h4-6H,1-3H3,(H2,8,10) |
Clé InChI |
HLVPQPAQUXGIHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)N1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


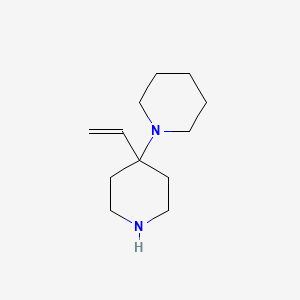
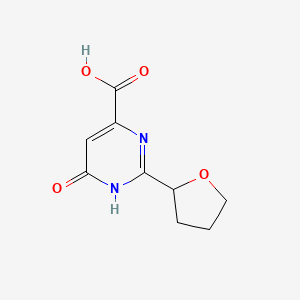
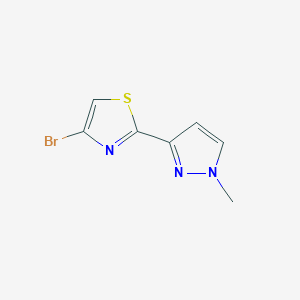
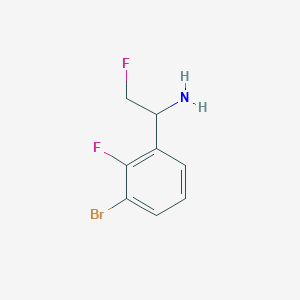
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)


